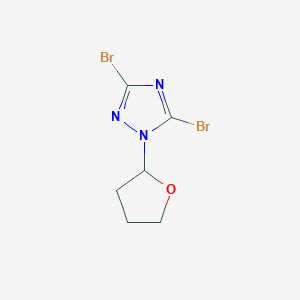
3,5-dibromo-1-(tetrahydrofuran-2-yl)-1H-1,2,4-triazole
Overview
Description
The compound "3,5-dibromo-1-(tetrahydrofuran-2-yl)-1H-1,2,4-triazole" is a heterocyclic molecule that is part of the triazole family. Triazoles are known for their wide range of biological activities and are commonly used in the development of new drugs, plant protection products, and various other chemical materials .
Synthesis Analysis
The synthesis of triazole derivatives, including those with a tetrahydrofuran substituent, can be achieved through various methods. One such method involves the reaction of azides with lactone intermediates to form bi- or tricyclic tetrazolo- or triazolo-fused intermediates, which can then be further substituted . Another approach is the alkyne-azide cycloaddition catalyzed by copper(I) complexes, which has been used to synthesize (tetrahydrofuranyl)methyl-1,2,3-triazoles under mild conditions .
Molecular Structure Analysis
The molecular structure of triazole derivatives can be manipulated by introducing different substituents. For instance, the reaction of 4,5-dibromo-1H-1,2,3-triazole with various nucleophiles can lead to the formation of 5-substituted 1,2,3-triazoles . The regioselectivity of these reactions is crucial for determining the final structure of the synthesized compounds .
Chemical Reactions Analysis
Triazole derivatives can undergo various chemical reactions, including bromine to lithium exchange reactions, which can be used to introduce further functional groups into the triazole ring . The reactivity of the triazole ring allows for the formation of a wide array of products depending on the nucleophiles and conditions used .
Physical and Chemical Properties Analysis
The physical and chemical properties of triazole derivatives are influenced by their molecular structure. The introduction of different substituents can lead to changes in properties such as solubility, melting point, and reactivity. For example, the presence of a tetrahydrofuran group could potentially affect the solubility and reactivity of the triazole compound in organic solvents .
Case Studies
Triazole derivatives have been studied for their potential biological activities. For instance, S-derivatives of 5-(5-bromofuran-2-yl)-4R-1,2,4-triazole-3-thiols have shown antimicrobial activity, and their structure-activity relationship has been analyzed to predict their biological activity . Additionally, novel 1-[2-(1H-tetrazol-5-yl)ethyl]-1H-benzo[d][1,2,3]triazoles have been synthesized and evaluated for their antibacterial, antifungal, and anticonvulsant activities, demonstrating the therapeutic potential of triazole derivatives .
Scientific Research Applications
Synthesis and Reactivity
- Reactions with NH-Azoles: 3,5-dibromo-1-(thiiran-2-ylmethyl)-1,2,4-triazole reacts with various NH-azoles, leading to the formation of diverse compounds like 5-azolylmethyl-2-bromo-5,6-dihydrothiazolo[3,2-b]-1,2,4-triazoles (Khaliullin et al., 2014).
- Amination with Hydroxylamine-O-Sulphonic Acid: Synthesis of dibromo-triazoles and their amino derivatives from 3,5-dibromo-4H-1,2,4-triazole using hydroxylamine-O-sulphonic acid in alkaline solutions has been demonstrated (Yu et al., 2014).
- Synthesis and Crystal Structures: The synthesis and characterization of dibromo-triazoles, including 3,5-dibromo-1H-1,2,4-triazole, have been explored for various applications (Wang et al., 2020).
Medicinal Chemistry and Pharmacology
- Anticancer Activity: Structural and molecular docking studies of specific 1,2,4-triazole derivatives show anticancer activity, demonstrating the potential use of dibromo-triazoles in medicinal chemistry (Kaczor et al., 2013).
- Angiotensin II Antagonists: Synthesized 3,4,5-trisubstituted 4H-1,2,4-triazoles, related to dibromo-triazoles, have been evaluated as angiotensin II antagonists, highlighting their potential in cardiovascular drug development (Ashton et al., 1993).
Material Science and Chemistry
- Electroluminescent Properties: Research into the electroluminescent properties of polyfluorene-based conjugated polymers containing bipolar groups, including dibromo-triazoles, offers insights into their use in light-emitting diodes and other electronic applications (Huang et al., 2009).
Mechanism of Action
Target of Action
The primary target of the compound 3,5-dibromo-1-(tetrahydrofuran-2-yl)-1H-1,2,4-triazole is bromodomains . Bromodomains are protein domains that recognize and bind to acetylated lysine residues on histone tails, playing a crucial role in gene regulation .
Mode of Action
The compound acts as a bromodomain inhibitor . It interacts with bromodomains, preventing them from binding to acetylated lysine residues. This inhibition disrupts the normal function of bromodomains, leading to changes in gene expression .
Result of Action
The inhibition of bromodomains by this compound can lead to changes in gene expression, which may have various molecular and cellular effects. For instance, the compound is associated with the treatment or prevention of proliferative disorders, auto-immune disorders, inflammatory disorders, dermal disorders, and neoplasms, including tumors and/or cancers .
properties
IUPAC Name |
3,5-dibromo-1-(oxolan-2-yl)-1,2,4-triazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7Br2N3O/c7-5-9-6(8)11(10-5)4-2-1-3-12-4/h4H,1-3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZJXBRCWKYTIDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)N2C(=NC(=N2)Br)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7Br2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601201106 | |
| Record name | 1H-1,2,4-Triazole, 3,5-dibromo-1-(tetrahydro-2-furanyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601201106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.95 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-dibromo-1-(tetrahydrofuran-2-yl)-1H-1,2,4-triazole | |
CAS RN |
1630763-91-5 | |
| Record name | 1H-1,2,4-Triazole, 3,5-dibromo-1-(tetrahydro-2-furanyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1630763-91-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-1,2,4-Triazole, 3,5-dibromo-1-(tetrahydro-2-furanyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601201106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



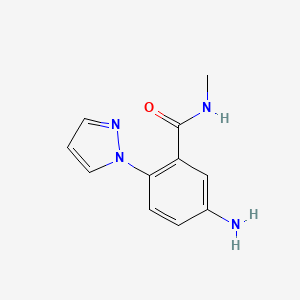


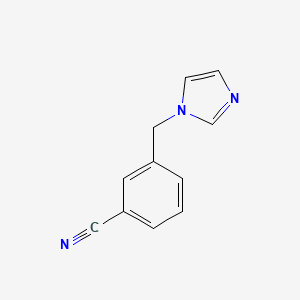
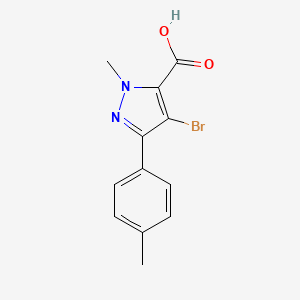
![1H-Pyrazol-5-ol, 4,4'-[(4-chlorophenyl)methylene]bis[3-methyl-1-phenyl-](/img/structure/B3032329.png)
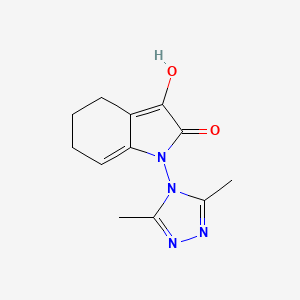
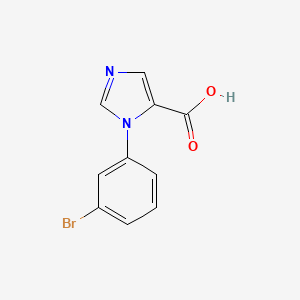
![1-[4-(Aminomethyl)pyridin-2-yl]azepan-2-one](/img/structure/B3032334.png)
![1-[(2-Fluorophenyl)methyl]cyclobutyl-methanamine](/img/structure/B3032335.png)
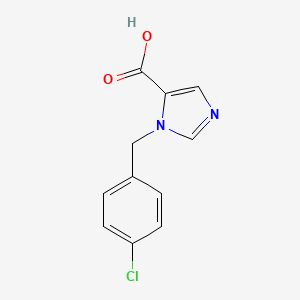

![2-{6-Bromo-[1,2,4]triazolo[4,3-a]pyridin-3-yl}pyridine](/img/structure/B3032342.png)
